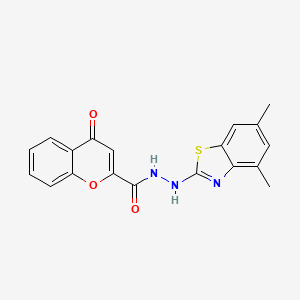

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide

Description

N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carbohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring fused with a chromene ring, along with a carbohydrazide functional group

Properties

IUPAC Name |

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S/c1-10-7-11(2)17-16(8-10)26-19(20-17)22-21-18(24)15-9-13(23)12-5-3-4-6-14(12)25-15/h3-9H,1-2H3,(H,20,22)(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJGCTZTGNZTKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC(=O)C4=CC=CC=C4O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 4,6-dimethyl-2-aminobenzothiazole with 4-oxochromene-2-carbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzothiazole or chromene rings are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carbohydrazide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and design of novel pharmaceuticals.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

- N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide

- N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide

Uniqueness

N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carbohydrazide stands out due to its unique combination of a benzothiazole ring and a chromene ring, along with a carbohydrazide functional group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide is a synthetic compound that integrates the structural features of benzothiazole and chromene, which are recognized for their diverse biological activities. This article will explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Synthesis

The compound is characterized by a chromene moiety fused with a benzothiazole ring. The synthesis typically involves the reaction of 4-oxo-4H-chromene derivatives with hydrazine derivatives under controlled conditions. Various synthetic methods can be employed to optimize yield and purity, including refluxing in organic solvents and using catalytic systems.

1. Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits significant antimicrobial properties. The presence of the benzothiazole moiety is crucial for its activity against various bacterial strains. The compound has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

2. Anticancer Activity

The anticancer potential of this compound has been evaluated against several human cancer cell lines. Studies indicate that it can inhibit cell proliferation effectively, with IC50 values in the low micromolar range.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PA1 (Ovarian) | 8.0 | Induction of apoptosis |

| PC3 (Prostate) | 12.5 | Inhibition of cell cycle progression |

| DU145 (Prostate) | 10.0 | Modulation of signaling pathways |

The anticancer activity is attributed to the compound's ability to induce apoptosis through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.

3. Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit the release of pro-inflammatory cytokines in vitro.

| Cytokine | Inhibition (%) at 10 µM |

|---|---|

| TNF-alpha | 45% |

| IL-6 | 50% |

| IL-1beta | 40% |

The biological activities of this compound are believed to stem from its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.

- Receptor Binding : It can bind to receptors that modulate cell signaling pathways critical for cell survival and proliferation.

- DNA Interaction : Preliminary studies suggest that it may interact with DNA, affecting replication and transcription processes.

Case Studies

Several case studies have documented the effectiveness of this compound:

- Study on Anticancer Efficacy : A recent study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models.

- Antimicrobial Resistance : Another study explored its potential as an alternative treatment against antibiotic-resistant strains, showing promising results in vitro.

Q & A

Advanced Research Question

- Single-crystal X-ray diffraction (SHELX) : Resolve the compound’s 3D structure, with hydrogen-bonding networks (e.g., N–H⋯O=C) stabilizing the lattice. Etter’s graph-set analysis can classify motifs like R₂²(8) rings .

- DFT calculations : Predict lattice energy and compare with experimental data from CCDC entries (e.g., 2032776 for related hydrazides) .

What strategies are effective for structure-activity relationship (SAR) studies of benzothiazole-carbohydrazide derivatives?

Advanced Research Question

- Systematic substitution : Vary substituents on the benzothiazole (e.g., –CH₃, –Cl) and chromene (e.g., –OCH₃, –NO₂) rings. For example, 4-chlorophenyl analogs showed higher antimicrobial activity than unsubstituted derivatives .

- QSAR modeling : Use Hammett constants (σ) to correlate electronic effects with bioactivity .

How can antioxidant activity be quantified, and which structural motifs contribute to radical scavenging?

Basic Research Question

- DPPH/ABTS assays : Measure IC₅₀ values for radical scavenging. Chromene derivatives with hydroxyl or methoxy groups exhibit enhanced activity due to electron donation .

- FRAP assays : Quantify Fe³⁺ reduction. Conjugated π-systems in the benzothiazole-chromene scaffold stabilize free radicals .

What computational methods are suitable for predicting binding modes with biological targets?

Advanced Research Question

- Molecular docking (AutoDock Vina) : Simulate interactions with targets like β-catenin or COX-2. For example, docking studies of benzothiazole analogs revealed hydrogen bonds with Arg474 and hydrophobic contacts with Tyr371 in β-catenin .

- MD simulations : Assess binding stability over 100 ns trajectories, calculating RMSD/RMSF values .

How should researchers address contradictions in biological activity data across studies?

Advanced Research Question

- Meta-analysis : Compare datasets for variables like assay conditions (e.g., pH, solvent) or microbial strains. For instance, discrepancies in MIC values may arise from differences in bacterial efflux pump expression .

- Dose-response validation : Repeat assays with standardized protocols (e.g., CLSI guidelines) .

What are the challenges in scaling up synthesis while maintaining purity and yield?

Advanced Research Question

- Process optimization : Replace hazardous solvents (e.g., toluene) with greener alternatives (e.g., ethanol/water mixtures). Pilot-scale reactions (1–5 L) may require controlled cooling to prevent byproduct formation .

- Purification techniques : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) to achieve >95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.